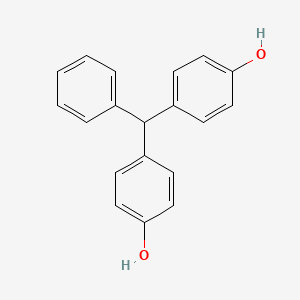

Bis(4-hydroxyphenyl)phenylmethane

Übersicht

Beschreibung

Bis(4-hydroxyphenyl)phenylmethane is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Bis(4-hydroxyphenyl)phenylmethane, also known as 4,4’-Methylenediphenol or Bisphenol F, is a chemical compound with the molecular formula CH2(C6H4OH)2 The primary targets of this compound are currently not well-defined in the literature

Biochemical Pathways

It is worth noting that other bisphenols have been shown to interact with various biochemical pathways, including those involved in endocrine regulation .

Action Environment

It is known that the compound is stable under normal storage conditions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Bis(4-hydroxyphenyl)phenylmethane are not well-studied. It is known that bisphenols can interact with various enzymes and proteins. For instance, some bisphenols are known to interact with estrogen receptors, exerting endocrine-disrupting effects

Cellular Effects

The cellular effects of this compound are not fully understood. Studies on related compounds suggest that bisphenols can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that bisphenols can bind to estrogen receptors, thereby influencing gene expression They may also interact with other biomolecules, leading to changes in enzyme activity

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on related compounds suggest that high doses of bisphenols can have toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that bisphenols can be metabolized in the body, leading to the formation of various metabolites

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is known that many small molecules can localize to various compartments within the cell depending on their physicochemical properties

Biologische Aktivität

Bis(4-hydroxyphenyl)phenylmethane, commonly known as Bisphenol F (BPF), is a synthetic compound belonging to the bisphenol family. It is primarily used in the production of resins and plastics. Recent studies have highlighted its biological activity, particularly its potential endocrine-disrupting effects and biodegradability. This article aims to provide a comprehensive overview of the biological activity of BPF, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C19H16O2

- Molecular Weight : 276.3 g/mol

- Structure : BPF consists of two hydroxyphenyl groups connected by a methylene bridge, making it structurally similar to other bisphenols like Bisphenol A (BPA).

Endocrine Disruption

BPF has been studied for its endocrine-disrupting potential, particularly its estrogenic activity. Research indicates that BPF can bind to estrogen receptors and mimic estrogen's effects in vitro. A comparative study showed that while BPF exhibits estrogenic activity, it is less potent than BPA but still poses risks for hormonal disruption in human health and wildlife .

Toxicological Studies

- In Vitro Studies :

- In Vivo Studies :

Biodegradation

BPF is also notable for its biodegradability. Certain bacterial strains have been identified that can utilize BPF as a sole carbon source, effectively degrading it into less harmful metabolites. For example, strain FM-2 was able to degrade 0.5 mM BPF completely within 9 hours under optimal conditions . The degradation pathway involves hydroxylation and subsequent oxidation processes leading to metabolites such as bis(4-hydroxyphenyl)methanol .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Bisphenols' Estrogenic Potency

| Compound | Estrogenic Activity (Relative Potency) | Reference |

|---|---|---|

| Bisphenol A (BPA) | High | |

| This compound (BPF) | Moderate | |

| Tetrachlorobisphenol A (TCBPA) | Very High |

Case Study 1: Impact on Aquatic Life

A study investigated the impact of BPF on aquatic organisms, revealing that exposure leads to reproductive issues in fish populations. The study highlighted the need for monitoring bisphenol levels in water bodies due to their potential ecological impact.

Case Study 2: Human Health Risks

Research has indicated a correlation between BPF exposure and increased incidence of hormone-related diseases among populations with high environmental exposure levels. This underscores the importance of regulating bisphenol compounds in consumer products.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Polymer Production

BPH serves as a key monomer in the synthesis of various polymers, particularly polycarbonates and polyurethanes. Its structural characteristics allow for the production of materials with enhanced thermal stability and mechanical strength.

- Polycarbonate Synthesis : BPH is utilized in creating polycarbonate resins, which are known for their transparency and impact resistance. These resins find applications in eyewear lenses, safety helmets, and electronic components .

- Polyurethane Production : The compound acts as a precursor for polyurethanes, which are widely used in foams, elastomers, and coatings. The incorporation of BPH enhances the durability of these materials .

Environmental Applications

Biodegradation Studies

Research has highlighted the biodegradation pathways of BPH and its derivatives, showcasing their environmental impact and potential for bioremediation.

- Microbial Degradation : Studies have demonstrated that specific bacterial strains can effectively degrade BPH under aerobic conditions. For instance, strain FM-2 was able to completely degrade BPH within nine hours, indicating its potential use in bioremediation efforts .

Health and Safety Research

Endocrine Disruption Potential

BPH has been studied for its potential endocrine-disrupting effects. Investigations into its biological activity have revealed concerns regarding its impact on human health and the environment.

- Toxicological Studies : Research indicates that BPH may exhibit endocrine-disrupting properties, necessitating further investigation into its safety profile and regulatory measures surrounding its use .

Case Studies

Analyse Chemischer Reaktionen

Reaction Conditions and Parameters:

The reaction proceeds through electrophilic aromatic substitution, where the dichlorobenzyl precursor reacts with phenol. The product precipitates due to low solubility in non-polar solvents .

Degradation Pathways

Microbial degradation studies using Sphingomonas sp. strain FM-2 reveal a two-step oxidative pathway :

Proposed Degradation Mechanism:

-

Hydroxylation :

Bis(4-hydroxyphenyl)phenylmethane → Bis(4-hydroxyphenyl)phenylmethanol-

Enzyme: Monooxygenase

-

Conditions: Aerobic, pH 7.0, 30°C

-

-

Oxidation :

Bis(4-hydroxyphenyl)phenylmethanol → 4,4′-dihydroxybenzophenone derivative-

Enzyme: Dehydrogenase

-

By-Product: H₂O₂

-

Degradation Efficiency:

| Substrate | Degradation Rate (0.5 mM) | Time | Source |

|---|---|---|---|

| This compound | 100% | 9 hours |

This pathway is highly substrate-specific, requiring unsubstituted phenolic rings and a methane bridge . Methyl or cyclohexyl substituents inhibit degradation.

Catalytic Reactions in Polymerization

The compound serves as a branching agent in polycarbonate synthesis. Its phenolic groups undergo transesterification with carbonate precursors (e.g., diphenyl carbonate) under basic conditions :

Polycarbonate Branching Reaction:

-

Deprotonation : Phenolic –OH groups react with NaOH/KOH to form phenoxide ions.

-

Nucleophilic Attack : Phenoxide ions displace aryloxy groups in diphenyl carbonate.

-

Chain Branching : The triphenylmethane core introduces three-dimensional network structures.

Critical Parameters:

Stability and Side Reactions

Eigenschaften

IUPAC Name |

4-[(4-hydroxyphenyl)-phenylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSGMIIGVQRGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401859 | |

| Record name | bis(4-hydroxyphenyl)phenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4081-02-1 | |

| Record name | bis(4-hydroxyphenyl)phenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.